WDR5-0103 is a small molecule inhibitor that specifically targets the interaction between WD repeat-containing protein 5 (WDR5) and mixed lineage leukemia 1 (MLL1). [] This interaction is crucial for the formation of a protein complex responsible for histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic modification associated with gene activation. [, , ] WDR5-0103 acts by disrupting the binding of WDR5 to MLL1, thereby inhibiting the methyltransferase activity of the complex and downstream gene activation. [, ] WDR5-0103 has been primarily investigated for its potential in treating cancers and neurological disorders. [, , , ]
The synthesis of WDR5-0103 involves several key steps, typically starting from commercially available precursors. The synthesis process generally includes:
Specific details on the parameters used in the synthesis, such as reaction times, temperatures, and yields, are often documented in research articles but may vary based on the specific laboratory protocols employed .
WDR5-0103 features a complex molecular structure characterized by a benzamide scaffold that facilitates its binding to WDR5. The compound's structure allows it to occupy the peptide-binding pocket of WDR5, effectively competing with natural ligands like MLL1 peptides.
Crystallographic data for WDR5-0103 in complex with WDR5 has been deposited under PDB codes 3SMR and 3UR4, providing detailed insights into its binding interactions .
WDR5-0103 primarily participates in chemical reactions that involve:
The compound's effectiveness is evaluated through various biochemical assays, including inhibition assays where it demonstrates dose-dependent inhibition of MLL1 activity.
WDR5-0103 exerts its pharmacological effects by directly competing with MLL1 peptides for binding to WDR5. This competition leads to:
Experimental data suggest that treatment with WDR5-0103 can induce nucleolar stress and activate apoptotic pathways in sensitive cell lines, highlighting its potential as an anticancer agent .
Various analytical methods such as High Performance Liquid Chromatography (HPLC) and MS are employed to assess purity and confirm identity during characterization.
WDR5-0103 has significant potential applications in scientific research and therapeutic development:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3